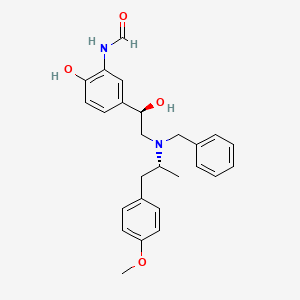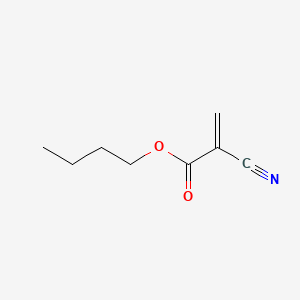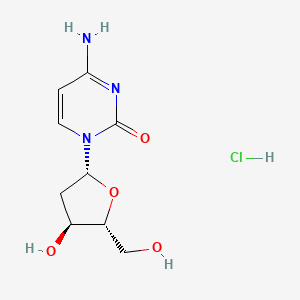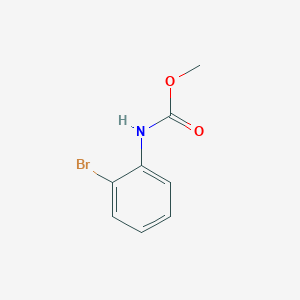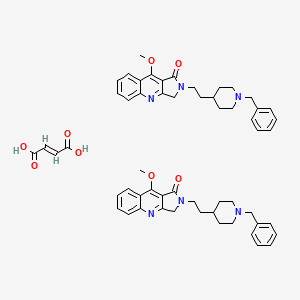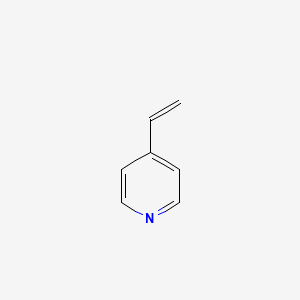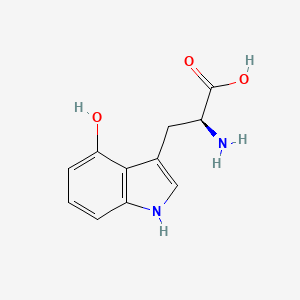
alpha-Ionol
Übersicht
Beschreibung
Alpha-Ionol is a natural compound that is derived from the oxidative cleavage of carotenoids . It has a flavor of ionone, but it is softer and sweeter .
Synthesis Analysis
This compound can be synthesized by the Koenigs–Knorr method . The synthesis process involves the use of a flavor precursor α-ionyl-β-d-glucoside (IG), which is characterized by proton nuclear magnetic resonance spectroscopy, Fourier transform-infrared spectroscopy, and electro spray ionization mass spectroscopy (MS) .Molecular Structure Analysis
The molecular formula of this compound is C13H22O, and its molecular weight is 194.31 . It has a chiral carbon at the 6 position, making it an optically active molecule .Chemical Reactions Analysis
The inhibition of F. solani by VOCs resulted in upregulation of genes related to ribosome, ribosome biogenesis, and the oxidative phosphorylation and downregulation of many genes associated with cell cycle, meiosis, DNA replication, and autophagy .Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.491. It has a boiling point of 127 °C/15 mmHg (lit.) and a density of 0.918 g/mL at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen
1. Alpha-Ionol Derivatives in Plant Metabolism
This compound derivatives, specifically (6S)-hydroxy-3-oxo-alpha-ionol glucosides, have been identified in the fruits of Capparis spinosa. These compounds are metabolites of (+)-(S)-abscisic acid and play a role in plant metabolism. The identification and structure of these derivatives were elucidated through spectroscopic, chiroptic, and chemical evidence (Çalış et al., 2002).
2. Flavor and Fragrance Compounds in Microbial Biotransformation
This compound has been converted to 3-oxo-α-ionone through microbial biotransformation using plant pathogenic fungi. This transformation is significant in the context of flavor and fragrance compounds, both in natural and synthetic aroma blends. The resulting compound, 3-oxo-α-ionone, has potential applications in various consumer products. The structure of the metabolite was confirmed using FTIR, GC-MS, and NMR studies (Kıran et al., 2018).
3. Insect Attractants in Agricultural Research
This compound has been identified as an attractant for trapping Bactrocera latifrons, a species of tephritid fruit fly. Studies have shown that this compound is chemically more stable than its β-isomer and has a higher attractancy to male fruit flies compared to hydrolyzed protein bait. This discovery has implications for pest control and management in agriculture (Flath et al., 1994).
4. Enhancement of this compound Attractiveness with Synergists
Research indicates that the attraction of this compound to male Bactrocera latifrons can be significantly enhanced by the addition of cade oil, a synergist. The combination of this compound and cade oil in traps has shown to catch more than three times the number of male B. latifrons than traps baited with this compound alone. This finding is crucial for improving detection programs for this fruit fly species (McQUATE & Peck, 2001).
5. New Attractants for Tephritid Fruit Flies
This compound, in combination with other compounds like isophorone and isophorol, has been explored as potential male lures for the solanaceous fruit fly Bactrocera latifrons. The introduction of an oxygen atom at the 3-position of the α-ionone/α-ionol molecule has been found to optimize the specific chemosensory responses in B. latifrons males, highlighting its application in pest management strategies (Ishida et al., 2008).
Scientific Research Applications of this compound
1. Aroma Compounds and Microbial Biotransformation
This compound is an important compound in the domain of flavors and fragrances. It has been used as a key ingredient in both natural and synthetic aroma blends found in numerous daily products. A study conducted by Kıran et al. (2018) demonstrated the microbial biotransformation of this compound using plant pathogenic fungi like Aspergillus niger and Fusarium culmorum, resulting in the production of 3-oxo-α-ionone (Kıran et al., 2018).
2. Attractants in Pest Control
Research by Flath et al. (1994) and McQuate & Peck (2001) explored the use of this compound as an attractant for fruit fly species like Bactrocera latifrons. These studies found that compounds like this compound were effective in trapping male fruit flies, which could have significant implications for pest control in agriculture (Flath et al., 1994), (McQuate & Peck, 2001).
Wirkmechanismus
Target of Action
Alpha-Ionol, a naturally occurring organic compound , has been found to interact with various biological targets. For instance, it has been identified as an attractant for certain species of fruit flies . .
Mode of Action
The mode of action of this compound is largely dependent on its interaction with its targets. In the case of fruit flies, this compound acts as an attractant, influencing the behavior of these insects . .
Biochemical Pathways
Apocarotenoids are derived from carotenoids and have significant roles in nutrition as a source of vitamin A, and lend protection against chronic diseases such as arthritis, cardiovascular disorders, and cancer . They are also responsible for flavor, taste, aroma, and fragrance of flowers and foods .
Pharmacokinetics
These properties play a crucial role in drug discovery and chemical safety assessment . Understanding the ADME properties of this compound would provide valuable insights into its bioavailability and potential as a therapeutic agent.
Result of Action
It is known that this compound has been used as an attractant for certain species of fruit flies . This suggests that this compound can influence the behavior of these insects at a molecular level, potentially by interacting with specific receptors or signaling pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and its overall effectiveness . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The biotransformation of Alpha-Ionol has been studied using the plant pathogenic fungus Epicoccum purpurascens . The biotransformation of this compound via reduction of the C-9 ketone position yielded this compound as the major metabolic product .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the reduction of the racemic alpha-ionone, resulting in the formation of two enantiomers of this compound . This enzymatic reduction by E. purpurascens proceeds with high asymmetry .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are not well-documented. The biotransformation of this compound by E. purpurascens suggests that it can be metabolized by certain organisms .
Metabolic Pathways
This compound is involved in the metabolism of terpenoids . It is produced via the reduction of the C-9 ketone position of alpha-ionone .
Eigenschaften
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOJWCZWKWKSE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC(C1/C=C/C(C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885294 | |
| Record name | (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a sweeter odour of ionones | |
| Record name | alpha-Ionol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
127.00 °C. @ 15.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 4,7-Megastigmadien-9-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.917-0.924 | |
| Record name | alpha-Ionol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/343/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
25312-34-9, 472-78-6 | |
| Record name | α-Ionol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25312-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Ionol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025312349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3E)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-IONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QI2W5Y52K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,7-Megastigmadien-9-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038731 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of alpha-ionol in biological research?
A1: this compound has been identified as a male attractant for the tephritid fruit fly Bactrocera latifrons (Hendel). This makes it a potentially valuable tool for detection and monitoring programs targeting this agricultural pest [, ].
Q2: Is this compound as effective as other male lures used for tephritid fruit flies?
A2: While this compound attracts male B. latifrons, its attractiveness is not as strong as that observed with other tephritid fruit flies and their respective male lures [].
Q3: Can the attractiveness of this compound to B. latifrons be enhanced?
A3: Yes, research shows that cade oil, an essential oil from Juniperus oxycedrus L., acts as a synergist, significantly increasing the attraction of this compound to male B. latifrons in trapping experiments [].
Q4: What is the optimal age of male B. latifrons for this compound + cade oil attraction?
A4: Wind tunnel studies with wild flies indicate that male response to this compound + cade oil increases with age, with the strongest response observed in flies aged 28 days old [].
Q5: What is the longevity of this compound + cade oil lures in the field?
A5: The attractiveness of wicks treated with this compound and cade oil declines over time. Research suggests that the response is reduced to approximately 50% of the initial catch after 6.5 weeks [].
Q6: Are there other potential lures for B. latifrons?
A6: Studies indicate that Solulys AST, a protein-based bait, is highly attractive to both male and female B. latifrons. Additionally, dry trap alternatives like ammonia, biolure, rainbow plugs, and cucumber volatile plugs show comparable effectiveness to wet torula yeast baits [].
Q7: Beyond its use as a fruit fly attractant, what other roles does this compound play in nature?
A7: this compound is a naturally occurring compound found in various plants. For instance, it's been identified in purple passion fruit (Passiflora edulis Sims) juice, where it serves as a precursor to isomeric edulans, important flavor components [].
Q8: What is the significance of this compound in grape and wine chemistry?
A8: this compound is found in both free and glycosidically bound forms in grapes and can influence the aroma profile of wines. For instance, 3-oxo-alpha-ionol is a significant C13-norisoprenoid volatile found in Tannat wines, contributing to their unique aroma [].
Q9: How does the concentration of this compound derivatives vary in different grape varieties?
A9: Studies comparing Muscat of Alexandria and Shiraz grape leaves showed that 3-oxo-alpha-ionol was not detected in Shiraz leaves. Furthermore, its retro derivatives were less abundant in Shiraz leaves compared to Muscat of Alexandria leaves [].
Q10: What is the relationship between carotenoids in grapes and this compound derivatives in wine?
A10: Research suggests a correlation between carotenoid levels in grapes and the concentration of norisoprenoids, including this compound derivatives, in the resulting wines. Higher DeltaC values, reflecting the difference in total carotenoid concentration between veraison and maturity, correlated with higher levels of norisoprenoids like 3-oxo-alpha-ionol in wines from varieties like Chardonnay and Merlot [].
Q11: Are there any synthetic applications of this compound?
A11: this compound can be used as a precursor in the synthesis of megastigmatrienone. This process involves the conversion of this compound acetate ester to 3-oxo-ionol acetate ester using cuprous chloride as a catalyst and tert-butyl hydroperoxide as an oxidant. Subsequent alkaline hydrolysis of the 3-oxo-ionol acetate ester yields megastigmatrienone [].
Q12: What can you tell me about the absolute configuration of 3-oxo-alpha-ionol?
A12: Research has established the absolute configuration of 3-oxo-alpha-ionol, also known as (9R)-9-Hydroxy-4,7E-megastigmadien-3-one, in tobacco []. This information is crucial for understanding its biosynthesis and potential biological activities.
Q13: Has this compound been found in other plants besides grapes and passion fruit?
A13: Yes, this compound and its derivatives have been identified in various other plant species, including Capparis spinosa fruits [], Ficus ruficaulis Merr. var. antaoensis leaves [], Alangium premnifolium leaves [], Rubus sp. (blackberry) [], Glechoma longituba [], Peronema canescens Jack leaves [], Malus domestica (apple) leaves [], Laurus nobilis L. (bay laurel) leaves and buds [], Solanum quitoense L. (lulo) leaves [], Equisetum debile and E. diffusum [], and Urtica dioica L. (stinging nettle) []. This wide distribution suggests a potential ecological role for this compound and its derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



